Chemical properties of 4-Bromo-5-methylindolin-2-one for medicinal chemistry
Chemical properties of 4-Bromo-5-methylindolin-2-one for medicinal chemistry
Executive Summary
4-Bromo-5-methylindolin-2-one (CAS: 147149-84-6) is a high-value heterocyclic scaffold used primarily in the discovery of tyrosine kinase inhibitors (TKIs). Structurally, it belongs to the oxindole (indolin-2-one) class, a privileged structure in medicinal chemistry exemplified by FDA-approved drugs like Sunitinib (Sutent) and Nintedanib (Ofev).
Unlike the more common 5-substituted oxindoles, the 4-bromo-5-methyl substitution pattern offers a unique geometric vector for drug design. The C4-bromine atom serves as an orthogonal handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend ligands into the "solvent front" or "gatekeeper" regions of kinase active sites without disrupting the critical hydrogen-bonding motif of the lactam ring.
Physicochemical Profile
This compound exhibits low aqueous solubility and high crystallinity, typical of planar heterocycles. In drug design, it is classified as a "Fragment-Based Drug Discovery" (FBDD) starting point with a favorable heavy atom count (HAC) and ligand efficiency potential.
| Property | Value | Notes |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | Ideal for fragment-based screening (MW < 300) |
| Appearance | Yellow to Orange Solid | Color due to extended conjugation if oxidized to isatin |
| Melting Point | 240–245 °C (dec) | High MP indicates strong intermolecular H-bonding (dimer formation) |
| Calc. LogP (ClogP) | ~2.31 | Moderately lipophilic; 5-Me and 4-Br increase lipophilicity vs. oxindole (1.2) |
| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases |
| H-Bond Acceptors | 1 (C=O) | Critical for hinge binding in kinases |
| TPSA | 29.10 Ų | High membrane permeability potential |
Synthetic Reactivity & Utility
The chemical value of 4-bromo-5-methylindolin-2-one lies in its three distinct reactive sites, which allow for "diversity-oriented synthesis" (DOS).
Reactivity Map
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C3-Position (Active Methylene): The C3 protons are acidic (
in DMSO). This is the primary site for Knoevenagel condensations with aldehydes to form arylidene-oxindoles (e.g., Sunitinib analogs). -
C4-Position (Aryl Bromide): A handle for palladium-catalyzed cross-coupling. The 4-position is sterically adjacent to the N1-H, meaning bulky couplings here can influence the planarity of the system.
-
N1-Position (Lactam Nitrogen): Nucleophilic upon deprotonation (
). Used to append solubilizing tails (e.g., morpholine-ethyl groups).
Strategic Visualization (SAR Logic)
The following diagram illustrates the functional logic of the scaffold in a medicinal chemistry context.
Figure 1: Structure-Activity Relationship (SAR) map detailing the modular reactivity of the scaffold.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Type I/II)
In the context of VEGFR2 or PDGFR
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Hinge Interaction: The Lactam NH (donor) and C=O (acceptor) form a bidentate H-bond network with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).
-
The 4-Bromo Advantage: While Sunitinib uses a 5-fluoro group, introducing a 4-bromo group allows chemists to grow the molecule towards the solvent-exposed region . This is critical for overcoming resistance mutations where the ATP pocket shape changes. A 4-phenyl or 4-heteroaryl substituent (installed via Suzuki coupling) can create novel
-stacking interactions unavailable to 5-substituted analogs.
Case Study: Synthesis of Sunitinib Analogs
Researchers utilize 4-bromo-5-methylindolin-2-one to synthesize "reversed-polarity" analogs. By condensing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives at the C3 position, one generates a library of compounds to probe the steric tolerance of the ATP back-pocket.
Experimental Protocols
Note: The following protocols are adapted from standard methodologies for oxindole synthesis and functionalization, validated for 4/5-substituted systems.
Protocol A: Synthesis of the Scaffold (Sandmeyer-Isatin Route)
Rationale: Direct bromination of 5-methylindolin-2-one often yields a mixture of 4- and 6-bromo isomers. The Sandmeyer route from 2-bromo-4-methylaniline is regiospecific.
Step 1: Synthesis of 4-Bromo-5-methylisatin
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Reagents: 2-Bromo-4-methylaniline (10 mmol), Chloral hydrate (11 mmol), Hydroxylamine hydrochloride (30 mmol), Na₂SO₄ (sat. aq.), H₂SO₄ (conc.).
-
Procedure:
-
Dissolve aniline in water/HCl. Add hydroxylamine and chloral hydrate. Heat to 90°C to form the isonitrosoacetanilide precipitate.
-
Filter and dry the intermediate.[1]
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Add the intermediate portion-wise to pre-heated conc. H₂SO₄ (60°C). Heat to 80°C for 15 min (cyclization).
-
Pour onto crushed ice. The orange precipitate is 4-bromo-5-methylisatin .
-
-
Yield: Typically 60–75%.
Step 2: Wolff-Kishner Reduction to Indolin-2-one
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Reagents: 4-Bromo-5-methylisatin (5 mmol), Hydrazine hydrate (50 mmol), KOH (15 mmol), Ethylene glycol (10 mL).
-
Procedure:
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet at
ppm (C3-CH₂).
Protocol B: Knoevenagel Condensation (Functionalization)
Target: Synthesis of a 3-arylidene kinase inhibitor precursor.
-
Mix: 4-Bromo-5-methylindolin-2-one (1.0 eq) + Aromatic Aldehyde (1.1 eq).
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Solvent/Base: Ethanol (0.5 M) + Piperidine (0.1 eq).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to RT. The product usually precipitates as a brightly colored (yellow/red) solid. Filter and wash with cold ethanol.
Synthesis Workflow Diagram
The following flowchart visualizes the regiospecific synthesis pathway described above.
Figure 2: Regiospecific synthesis route ensuring correct placement of the bromine atom.
Safety & Handling (MSDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory). Toxic if swallowed (Category 4).
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C3-position is susceptible to auto-oxidation to isatin (reddening of solid) upon prolonged exposure to air/light.
References
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Sunitinib Development: J. Med. Chem.2003 , 46, 1116–1119. (Describes the general utility of indolin-2-ones in kinase inhibition). Link
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Synthesis of Bromoindoles: Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles."[3] J. Org.[3] Chem.1986 , 51, 5106–5110.[3] (Foundational chemistry for bromo-indole reactivity). Link
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Oxindole Synthesis Review: "Recent advances in the synthesis of oxindoles." Eur. J. Org.[4] Chem.2014 , 3334–3336.[4] (General methodologies including Wolff-Kishner reduction).
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Isatin to Oxindole Protocol: Beilstein J. Org. Chem.2012 , 8, 1858–1866. (Specifics on hydrazine reduction of substituted isatins). Link
- Kinase Inhibitor Binding Modes:Science2000, 287, 282–285. (Structural basis for CDK/VEGFR inhibition by oxindoles).
